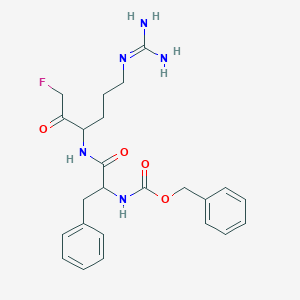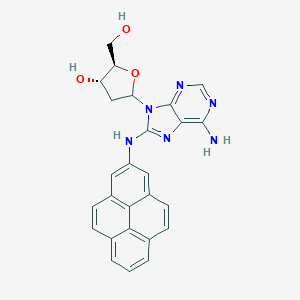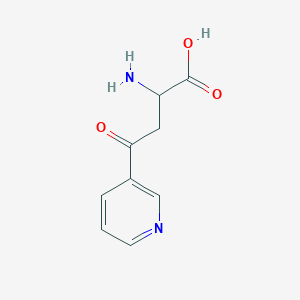![molecular formula C22H21FN4O4 B237738 N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide](/img/structure/B237738.png)
N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide, also known as FPhF, is a novel compound that has gained significant attention in the field of scientific research. FPhF is a potent inhibitor of a specific enzyme, which has been linked to various diseases, including cancer and inflammation.
Mechanism of Action
N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide inhibits the activity of a specific enzyme by binding to its active site and preventing its catalytic function. This enzyme is involved in the biosynthesis of a specific lipid molecule, which is critical for tumor growth and inflammation. By inhibiting this enzyme, N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide can reduce the levels of this lipid molecule, leading to the inhibition of tumor growth and inflammation.
Biochemical and Physiological Effects:
N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide has been shown to have potent anti-tumor and anti-inflammatory effects in various preclinical studies. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide has also been shown to reduce inflammation in animal models of rheumatoid arthritis and other inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide in scientific research is its high potency and selectivity for the target enzyme. This makes it a valuable tool for studying the role of this enzyme in various diseases. However, one of the limitations of using N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide is its relatively low solubility in water, which can make it challenging to administer in vivo.
Future Directions
There are several future directions for the research and development of N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide. One area of interest is the optimization of the synthesis method to improve yield and purity. Another area of interest is the development of more water-soluble analogs of N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide, which can facilitate its administration in vivo. Additionally, further studies are needed to elucidate the potential therapeutic applications of N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide in various diseases, including cancer and inflammation.
Conclusion:
In conclusion, N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide is a novel compound with significant potential for scientific research and therapeutic applications. Its potent inhibitory activity against a specific enzyme makes it a valuable tool for studying the role of this enzyme in various diseases. Further research is needed to optimize the synthesis method, develop more water-soluble analogs, and elucidate its therapeutic potential in various diseases.
Synthesis Methods
The synthesis of N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide involves a series of chemical reactions, starting with the reaction between 4-(2-fluorobenzyl)piperazine and 4-nitrobenzaldehyde to form an intermediate compound. This intermediate compound is then reacted with furan-2-carboxylic acid to yield N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide. The synthesis method of N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide has been optimized for high yield and purity, making it suitable for scientific research applications.
Scientific Research Applications
N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the activity of a specific enzyme, which is overexpressed in cancer cells and contributes to tumor growth and metastasis. N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
Product Name |
N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide |
|---|---|
Molecular Formula |
C22H21FN4O4 |
Molecular Weight |
424.4 g/mol |
IUPAC Name |
N-[4-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]phenyl]-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C22H21FN4O4/c23-19-4-2-1-3-16(19)15-25-11-13-26(14-12-25)18-7-5-17(6-8-18)24-22(28)20-9-10-21(31-20)27(29)30/h1-10H,11-15H2,(H,24,28) |
InChI Key |
RLRNEVMQEBHGGA-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=CC=C2F)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)[N+](=O)[O-] |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2F)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-fluorobenzamide](/img/structure/B237667.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]-N'-(2-furoyl)thiourea](/img/structure/B237670.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237672.png)






![N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide](/img/structure/B237710.png)
